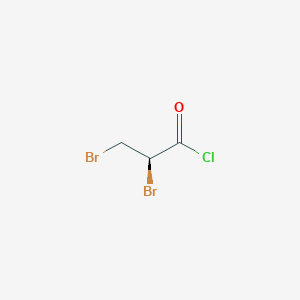
(2R)-2,3-dibromopropanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2,3-dibromopropanoyl chloride is an organic compound with the molecular formula C3H3Br2ClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis due to its reactivity and ability to introduce bromine atoms into organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2R)-2,3-dibromopropanoyl chloride can be synthesized through the bromination of propanoyl chloride. The reaction typically involves the addition of bromine (Br2) to propanoyl chloride in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective formation of the (2R)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2,3-dibromopropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction Reactions: The compound can be reduced to form (2R)-2,3-dibromopropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Major Products
Substitution: Products include (2R)-2,3-dihydroxypropanoyl chloride, (2R)-2,3-diaminopropanoyl chloride, and (2R)-2,3-dithiopropanoyl chloride.
Reduction: The major product is (2R)-2,3-dibromopropanol.
Elimination: The major product is (2R)-2-bromoacryloyl chloride.
Wissenschaftliche Forschungsanwendungen
(2R)-2,3-dibromopropanoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the preparation of chiral intermediates.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving brominated compounds.
Industry: The compound is used in the production of flame retardants and other brominated industrial chemicals.
Wirkmechanismus
The mechanism of action of (2R)-2,3-dibromopropanoyl chloride involves its reactivity with nucleophiles. The bromine atoms in the molecule are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce bromine atoms into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2,3-dibromopropanoyl chloride: The enantiomer of (2R)-2,3-dibromopropanoyl chloride, with similar chemical properties but different biological activity due to its chirality.
2,3-dibromopropanoic acid: A related compound with a carboxylic acid functional group instead of a chloride.
2,3-dibromopropanol: A related compound with hydroxyl groups instead of a chloride.
Uniqueness
This compound is unique due to its chiral nature and the presence of two bromine atoms, which confer high reactivity and specificity in chemical reactions. Its ability to act as a versatile intermediate in organic synthesis makes it valuable in various fields of research and industry.
Eigenschaften
IUPAC Name |
(2R)-2,3-dibromopropanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2ClO/c4-1-2(5)3(6)7/h2H,1H2/t2-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKWYDXHMQQDQJ-REOHCLBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)Cl)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)Cl)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

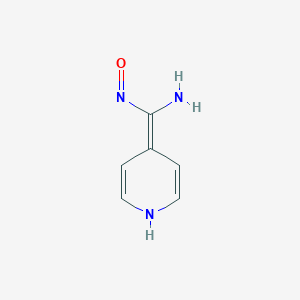

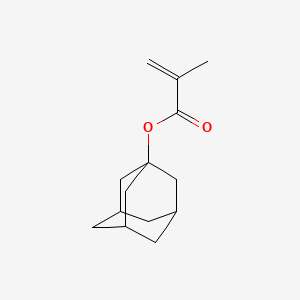

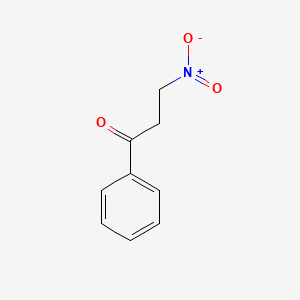

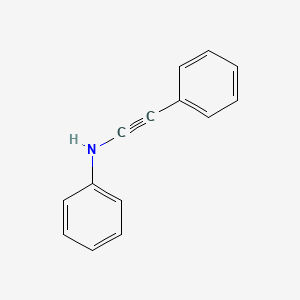
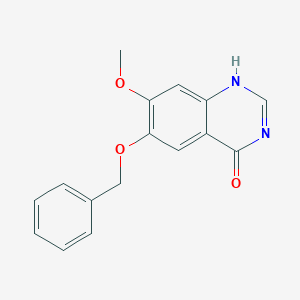
![2-[(3R,6S,12S,20R,23S)-20-aminocarbonyl-12-[4-[bis(azanyl)methylideneamino]butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexakis(oxidanylidene)-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]ethanoic acid](/img/structure/B7888535.png)
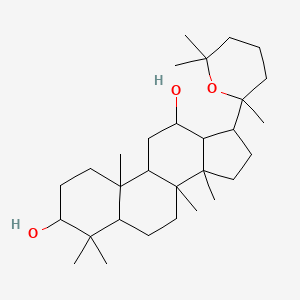

![tert-butyl N-[(4-pyridin-2-ylphenyl)methylideneamino]carbamate](/img/structure/B7888549.png)

